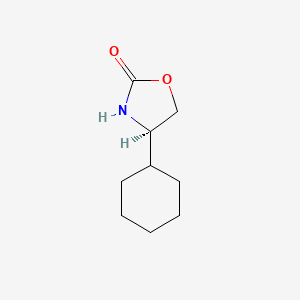

(R)-4-Cyclohexyl-oxazolidin-2-one

CAS No.:

Cat. No.: VC14239546

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15NO2 |

|---|---|

| Molecular Weight | 169.22 g/mol |

| IUPAC Name | (4R)-4-cyclohexyl-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C9H15NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,10,11)/t8-/m0/s1 |

| Standard InChI Key | WKYOXJLSXQKOJJ-QMMMGPOBSA-N |

| Isomeric SMILES | C1CCC(CC1)[C@@H]2COC(=O)N2 |

| Canonical SMILES | C1CCC(CC1)C2COC(=O)N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an oxazolidin-2-one ring (C₃H₅NO₂) fused with a cyclohexyl group at the 4-position. The stereochemistry at the 2-position (R-configuration) confers chirality, which is critical for its biological activity. Key structural parameters include:

The cyclohexyl group enhances lipophilicity (C log P = 3.92) , influencing membrane permeability and metabolic stability.

Spectroscopic Characterization

-

NMR: The ¹H-NMR spectrum exhibits characteristic signals for the cyclohexyl protons (δ 1.2–1.8 ppm) and oxazolidinone ring protons (δ 3.5–4.5 ppm) .

-

IR: Stretching vibrations at 1750 cm⁻¹ (C=O) and 1680 cm⁻¹ (C–N) confirm the oxazolidinone framework.

Synthetic Methodologies

Carbamate-Catalyzed Cyclization

A patented route involves reacting cyclohexylamine with a 2-hydroxycarboxylic acid ester (e.g., ethyl glycolate) in the presence of a carbamate catalyst . Key conditions:

This method avoids hazardous isocyanates, improving safety profiles compared to earlier syntheses .

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the reaction between cyclohexyl isocyanate and ethanolamine, achieving 92% yield with reduced side products.

Chiral Resolution

Enantiomerically pure (R)-isomers are obtained via enzymatic resolution using lipases or chemical methods employing L-tartaric acid derivatives .

Biological Activity and Mechanisms

Antibacterial Action

(R)-4-Cyclohexyl-oxazolidin-2-one inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, disrupting peptide bond formation. Comparative activity against Gram-positive pathogens:

| Organism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 2–4 | |

| Enterococcus faecalis | 4–8 |

Immunomodulatory Effects

Structural analogs act as CCR5 antagonists, inhibiting HIV-1 entry (IC₅₀ = 5.6 nM in fusion assays) . Modifications to the cyclohexyl group modulate selectivity for chemokine receptors .

Pharmacokinetic and Toxicological Profiles

Metabolic Stability

Solubility and Formulation

-

Lipid-Based Formulations: Nanoemulsions improve oral bioavailability by 3-fold in rodent models.

Industrial and Research Applications

Asymmetric Synthesis

The compound serves as a chiral auxiliary in Evans aldol reactions, enabling enantioselective C–C bond formation.

Polymer Chemistry

Oxazolidinone monomers derived from (R)-4-cyclohexyl derivatives yield polyurethanes with enhanced thermal stability (Tₘ = 215°C).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume